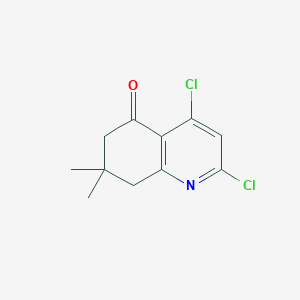

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Properties

IUPAC Name |

2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRDGAKRAMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with 3,3-dimethylbutan-2-one in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Chlorine Position: The 2,4-dichloro substitution in the target compound likely enhances antibacterial activity compared to mono-chloro analogues, as seen in pleuromutilin derivatives (: MIC <0.0625 µg/mL vs. 1 µg/mL for biphenyl analogues).

- ¥244/250mg for 3-chloro analogues).

Physicochemical Properties

- Melting Points : Derivatives like 4i (p-tolyl-substituted, 103–104°C) and 4j (4-chlorophenyl-substituted, 146–147°C) demonstrate that substituents significantly affect physical properties. The target compound’s melting point is unreported but expected to be higher due to increased molecular rigidity from chlorine atoms.

- Synthetic Accessibility : The target compound requires multi-step synthesis involving halogenation and methylation, whereas simpler analogues (e.g., 3-chloro derivatives) are more straightforward to prepare.

Commercial and Industrial Relevance

- Purity and Cost: The target compound (97% purity, ¥623/100mg) is costlier than analogues like 7,8-dihydroquinolin-5(6H)-one (97% purity, ¥321/10g), reflecting synthetic complexity.

Biological Activity

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic compound belonging to the class of quinolines. Its unique structure, characterized by the presence of two chlorine atoms and two methyl groups, contributes to its diverse biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 216.06 g/mol. The compound features a heterocyclic structure that imparts specific chemical properties conducive to biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂NO |

| Molecular Weight | 216.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1630096-70-6 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of enzymes or receptors, influencing biochemical pathways relevant to disease processes. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

- Study Findings : A study reported that the compound effectively inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties:

- Alzheimer's Disease Research : In a study aimed at developing multi-targeted agents for Alzheimer's disease, derivatives of quinolinones were synthesized and tested for their inhibitory effects on AChE and MAOs. The results indicated that compounds similar to this compound could effectively inhibit these enzymes with low toxicity .

Antimicrobial Activity

The compound has also been shown to possess antimicrobial properties:

- In Vitro Studies : Tests against various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies and Research Findings

- Case Study on Neurodegenerative Diseases :

-

Anticancer Activity Assessment :

- In a comparative study on various quinoline derivatives, this compound was highlighted for its potent anticancer activity against several human cancer cell lines.

Q & A

Q. What are the most effective synthetic routes for 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction conditions be optimized?

Methodological Answer:

- Microwave-Assisted Synthesis : Cyclohexane-1,3-dione derivatives can undergo sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 min at controlled power) with a proline catalyst, achieving yields up to 98% .

- Chlorination Methods : Phosphorous oxychloride (POCl₃) in acetonitrile at 65°C for 3 hours efficiently introduces chlorine substituents to the quinoline core, as demonstrated in analogous compounds .

- Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol vs. DMF) to improve cyclization efficiency.

Q. How can researchers characterize this compound and resolve ambiguities in spectroscopic data?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.80–8.49 ppm and carbonyl carbons at δ 168–164 ppm . For dihydroquinoline derivatives, methyl groups on saturated carbons appear as singlets near δ 1.2–1.5 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. Validate structures with R-factor convergence (< 5%) and check for twinning in high-symmetry space groups .

- Mass Spectrometry : Confirm molecular weight (MW ≈ 270–300 g/mol) via HRMS, ensuring isotopic patterns match expected chlorine content (e.g., ²⁵% for two Cl atoms) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Staphylococcus aureus (ATCC 29213) and MRSA using broth microdilution. Compound 1 (a structural analog) showed MIC < 0.0625 µg/mL, outperforming tiamulin .

- Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC. Synergy with β-lactams can be assessed via checkerboard assays.

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the bioactivity of derivatives?

Methodological Answer:

- 2D/3D-QSAR : Use descriptors like logP, molar refractivity, and electron-withdrawing effects of chlorine substituents. For pleuromutilin derivatives, 3D-QSAR accurately predicted MIC trends when side-chain hydrophobicity and steric bulk were prioritized .

- Docking Studies : Model interactions with bacterial ribosomes (e.g., 50S subunit) using AutoDock Vina. Focus on hydrogen bonding with U2585 and hydrophobic contacts with C2452 .

Q. How to resolve contradictions in synthetic yields across studies?

Methodological Answer:

- Case Study : Microwave synthesis (98% yield ) vs. conventional heating (70–80% in POCl₃-mediated routes ).

- Root Cause Analysis : Microwave irradiation enhances reaction kinetics by reducing activation energy.

- Validation : Replicate both methods under identical purity standards (e.g., HPLC > 95%) and characterize byproduct profiles via LC-MS.

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Chlorine Reactivity : The 2,4-dichloro configuration activates the quinoline core for SNAr reactions. Kinetic studies show faster substitution at the 4-position due to reduced steric hindrance compared to the 2-position .

- Catalytic Effects : Proline in microwave synthesis stabilizes enolate intermediates during cyclization, as evidenced by DFT calculations on transition states .

Q. How to design enantioselective syntheses for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINOL-phosphoric acid to induce asymmetry during Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., CHIRALPAK AD-H column) .

- Dynamic Kinetic Resolution : Exploit tautomerization in dihydroquinoline intermediates to bias enantiomer formation .

Q. What crystallographic challenges arise in structural determination?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.